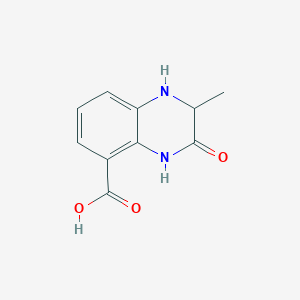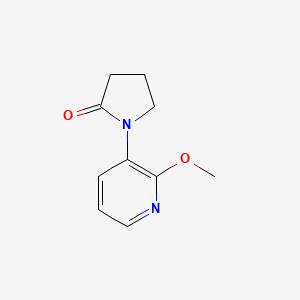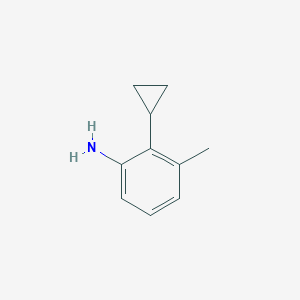
2-Cyclopropyl-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-3-methylaniline is an organic compound with the molecular formula C10H13N It consists of a cyclopropyl group and a methyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methylaniline can be achieved through several methods. One common approach involves the reaction of 2-bromo-3-methylaniline with cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Buchwald-Hartwig coupling method. Additionally, other methods such as the reduction of nitroarenes or direct nucleophilic substitution reactions can be employed, depending on the availability of starting materials and desired production scale .
化学反应分析
Types of Reactions
2-Cyclopropyl-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
2-Cyclopropyl-3-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a pharmaceutical lead compound.
Medicine: Investigation of its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Cyclopropyl-3-methylaniline involves its interaction with specific molecular targets. For instance, it undergoes N-dealkylation catalyzed by cytochrome P450 enzymes. This reaction involves two steps: Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, followed by decomposition to yield cyclopropanone and N-methylaniline . The electron delocalization effect of the πPh-πC-N conjugated system plays a significant role in this process .
相似化合物的比较
Similar Compounds
N-Cyclopropyl-N-methylaniline: Similar structure but with different substitution patterns.
Cyclopropylamine: Lacks the aniline ring.
3-Methylaniline: Lacks the cyclopropyl group.
Uniqueness
2-Cyclopropyl-3-methylaniline is unique due to the presence of both cyclopropyl and methyl groups on the aniline ring, which imparts distinct chemical and physical properties.
属性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
2-cyclopropyl-3-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9(11)10(7)8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI 键 |
JUWPGNCVYJUDLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N)C2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


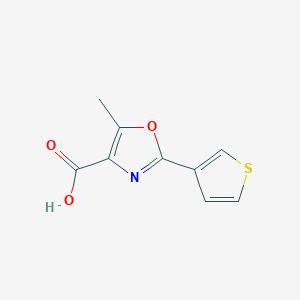

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
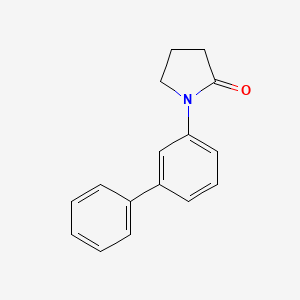
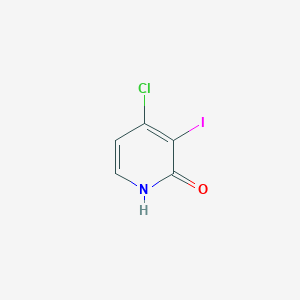

![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)
